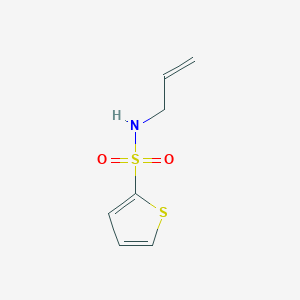

![molecular formula C23H22FN5O2 B2596375 3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846061-98-1](/img/structure/B2596375.png)

3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of the 1,3-dimethyl series . It belongs to a novel class of potent MAO-B inhibitors . Fluorinated arylpiperazinylalkyl derivatives of this compound have significant implications for the development of lead compounds for antidepressant and/or anxiolytic applications .

Synthesis Analysis

A synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The compound has been evaluated in radioligand binding studies at adenosine receptor (AR) subtypes and for their ability to inhibit monoamine oxidases (MAO) . It has also been tested for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Cancer Research: TRK Inhibition

Tropomyosin receptor kinases (TRKs): are critical in the proliferation and differentiation of cells. The overexpression and continuous activation of TRKs are linked to the development of various cancers . Compounds similar to the one have been synthesized and evaluated for their potential as TRK inhibitors. These inhibitors can play a significant role in cancer treatment by targeting the TRK pathways involved in colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma.

Drug Design: Scaffold Hopping and Computer-Aided Drug Design

The compound’s structure allows for scaffold hopping and computer-aided drug design (CADD) . This approach is used to create new molecular entities that can interact with biological targets. By modifying the core structure or substituents, researchers can develop new drugs with improved efficacy and reduced side effects.

Pharmacokinetics: Plasma Stability and Cytochrome P450 Interaction

The pharmacokinetic properties of compounds, including plasma stability and interaction with cytochrome P450 isoforms, are crucial for drug development . A compound with good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9, would be advantageous, as it suggests a lower potential for drug-drug interactions.

Medicinal Chemistry: Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various derivatives . These derivatives can be designed to target specific receptors or enzymes within the body, leading to the development of new therapeutic agents.

Chemical Synthesis: Novel and Practical Approaches

Researchers have developed novel and practical approaches to synthesize key intermediates like this compound from commercially available materials . Such methods can enhance the efficiency of drug synthesis and reduce production costs.

Antibacterial Research: Furan Derivatives

Although not directly related to the compound , research on furan derivatives highlights the ongoing efforts to discover and synthesize new antibiotics as bacterial resistance grows . The methodologies and insights gained from this research can be applied to the synthesis and evaluation of the compound’s antibacterial properties.

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15-12-27(17-9-4-3-5-10-17)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-6-7-11-18(16)24/h3-11,15H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIHVWWPHBSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)

![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)

![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2596306.png)

![1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2596307.png)

![2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2596308.png)

![4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2596310.png)

![1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2596312.png)

![(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2596314.png)